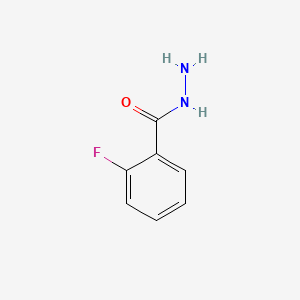

2-Fluorobenzohydrazide

Description

Overview of Benzohydrazide (B10538) Class in Academic Contexts

The benzohydrazide moiety is a substructure of the broader hydrazide class of organic compounds. Hydrazides are recognized for their wide spectrum of biological activities, including antituberculosis, antibacterial, antifungal, and antitumoral properties. researchgate.net Several established clinical drugs, such as the antihypertensive hydralazine (B1673433) and the antituberculosis drug isoniazid, are hydrazides. researchgate.net

In synthetic chemistry, benzohydrazides are valuable for constructing heterocyclic rings. researchgate.net This utility stems from the presence of a carbonyl group and two nitrogen atoms that can act as nucleophiles in numerous reactions, leading to the formation of diverse heterocyclic systems like pyrazoles, triazines, and indazoles. researchgate.net Furthermore, the metallic complexes of hydrazides have demonstrated significant fungicidal and antibacterial activities. researchgate.net

Significance of Fluorine Substitution in Chemical Biology and Medicinal Chemistry

The introduction of fluorine into drug candidates and biologically active molecules is a widely used strategy in medicinal chemistry to enhance a compound's properties. tandfonline.com Although rare in nature, fluorinated compounds are routinely synthesized in pharmaceutical research. tandfonline.comomicsonline.org The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical profile. tandfonline.com

One of the primary motivations for using fluorine is to improve metabolic stability. bohrium.com By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, chemists can block oxidation, thereby increasing the compound's half-life in the body. bohrium.comnih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, contributing to this stability. tandfonline.com

Fluorine's high electronegativity can also alter the acidity or basicity (pKa) of nearby functional groups, which can in turn influence pharmacokinetic properties and binding affinity. bohrium.com This electronic effect can also be harnessed to enhance binding interactions between a ligand and its target protein. tandfonline.com Despite being slightly larger than hydrogen, fluorine is often considered a reasonable mimic, allowing for substitution without significant steric disruption. tandfonline.com The substitution can lead to improved membrane permeation and bioavailability. tandfonline.comomicsonline.org Furthermore, fluorine can affect the preferred conformation of a molecule, which has important implications in lead optimization programs. bohrium.com

| Effect of Fluorine Substitution | Rationale in Medicinal Chemistry |

| Enhanced Metabolic Stability | The strong C-F bond can block metabolically labile sites from enzymatic degradation. tandfonline.combohrium.com |

| Modulated Physicochemical Properties | Fluorine's high electronegativity alters acidity/basicity (pKa) and lipophilicity, affecting absorption and distribution. bohrium.com |

| Increased Binding Affinity | Fluorine can participate in favorable nonbonding interactions with protein targets, enhancing ligand binding. tandfonline.combohrium.com |

| Altered Molecular Conformation | The size and electronegativity of fluorine can influence the molecule's preferred 3D shape, impacting receptor fit. bohrium.com |

A table summarizing the key advantages of incorporating fluorine into molecules in a medicinal chemistry context.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCCKQQVXNNAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196235 | |

| Record name | 2-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-24-2 | |

| Record name | 2-Fluorobenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 446-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Fluorobenzohydrazide and Its Derivatives

Established Synthetic Routes to 2-Fluorobenzohydrazide

The synthesis of this compound can be achieved through a few reliable methods, primarily starting from benzoate (B1203000) esters or benzoic acid precursors. These routes are foundational in providing the necessary substrate for further chemical transformations.

Synthesis via Methyl 2-Fluorobenzoate (B1215865) and Hydrazine (B178648) Hydrate (B1144303)

A common and direct method for the preparation of this compound involves the reaction of a methyl ester of 2-fluorobenzoic acid with hydrazine hydrate. This nucleophilic acyl substitution reaction is an efficient way to form the hydrazide functional group.

The synthesis is typically carried out by refluxing methyl 2-fluorobenzoate with hydrazine hydrate. prepchem.comnih.gov The reaction mixture is often heated for several hours to ensure complete conversion. Upon cooling, the this compound product crystallizes from the solution and can be isolated by filtration. For a similar compound, 4-methoxybenzohydrazide, the process involves refluxing the corresponding methyl ester with hydrazine hydrate in methanol (B129727) for several hours, followed by evaporation of the excess solvent to yield the crude product, which is then recrystallized. nih.gov

Table 1: Synthesis of this compound from Methyl 2-Fluorobenzoate

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Synthesis from 2-Fluorobenzoic Acid Precursors

An alternative and highly utilized pathway to this compound begins with 2-fluorobenzoic acid. chemicalbook.com This method typically involves a two-step process: esterification of the carboxylic acid followed by hydrazinolysis.

First, 2-fluorobenzoic acid is converted to its corresponding ester, commonly the methyl or ethyl ester. This esterification is usually performed by reacting the carboxylic acid with an alcohol (like ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. benthamdirect.com Once the ester (e.g., ethyl 2-fluorobenzoate) is formed and purified, it is then subjected to reaction with an excess of hydrazine hydrate. benthamdirect.com This second step, similar to the one described in section 2.1.1, yields the desired this compound.

Derivatization Strategies of this compound

This compound is a key intermediate for synthesizing a variety of derivatives, most notably hydrazones and Schiff bases. These derivatives are formed through the condensation of the hydrazide's terminal nitrogen with a carbonyl group.

Formation of Hydrazones and Schiff Bases

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure and are typically formed by the reaction of a hydrazine with a ketone or an aldehyde. wikipedia.org When an aroylhydrazide like this compound is used, the resulting compounds are often referred to as Schiff bases.

The synthesis of hydrazones from this compound is a straightforward condensation reaction. researchgate.net The reaction involves mixing this compound with an appropriate aldehyde or ketone in a suitable solvent, such as methanol or ethanol (B145695). researchgate.netnih.gov The mixture is typically stirred at room temperature or refluxed for a period ranging from one to several hours. nih.govresearchgate.net Often, a catalytic amount of acid (e.g., acetic acid) is added to facilitate the reaction. benthamdirect.comresearchgate.net The resulting hydrazone product often precipitates from the reaction mixture upon completion and can be purified by filtration and recrystallization. researchgate.net

Table 2: General Synthesis of Hydrazones from this compound

| Reactant 1 | Reactant 2 | Solvent | Catalyst (optional) | Product Type |

|---|

A specific example of derivatization is the synthesis of (E)-2-fluoro-N'-(1-(4-nitrophenyl)ethylidene)benzohydrazide. This compound is a Schiff base formed from the reaction of this compound with a specific ketone.

The synthesis involves the condensation of this compound with 1-(4-nitrophenyl)ethanone. Following the general procedure, equimolar amounts of the two reactants are dissolved in a solvent like methanol and stirred. nih.gov The reaction leads to the formation of the C=N double bond, yielding the target ethylidene)benzohydrazide derivative. A closely related compound, (E)-2-Fluoro-N′-(4-nitrobenzylidene)benzohydrazide, is prepared by refluxing this compound and 4-nitrobenzaldehyde (B150856) in methanol. nih.gov After reflux, the excess solvent is removed, and the solid product is filtered and washed to obtain the pure compound. nih.gov

Halo-Substituted Aroylhydrazones

Halo-substituted aroylhydrazones are a class of compounds synthesized to explore their potential biological activities. The synthesis of these compounds, including those derived from this compound, typically involves the condensation reaction between a substituted benzohydrazide (B10538) and a substituted aldehyde. The presence of halogen atoms and other electron-withdrawing groups in the structure is often associated with enhanced antimicrobial properties. researchgate.netnih.gov

One notable example is the synthesis of a series of new halo-substituted aroylhydrazones, which were prepared and characterized by various analytical techniques, including elemental analysis, IR, ¹H NMR, and single-crystal X-ray diffraction. researchgate.net The general synthetic pathway involves the reaction of a hydrazide with an appropriate aldehyde in a suitable solvent, such as methanol, often with stirring at room temperature or under reflux to facilitate the formation of the hydrazone linkage (-C=N-NH-C=O).

The research in this area has led to the identification of compounds with significant antibacterial and antifungal activities. The biological evaluation of these synthesized aroylhydrazones has often shown that the introduction of electron-withdrawing groups, such as halogens and nitro groups, can improve their antimicrobial efficacy. researchgate.netnih.gov

N'-(2,6-dichlorobenzylidene)-4-fluorobenzohydrazide and N'-(2,6-dichlorobenzylidene)-2-fluorobenzohydrazide

The synthesis of N'-(2,6-dichlorobenzylidene)-2-fluorobenzohydrazide follows a general procedure for the formation of Schiff bases, which involves the condensation of a hydrazide with an aldehyde. In this specific synthesis, this compound is reacted with 2,6-dichlorobenzaldehyde. Typically, equimolar amounts of the two reactants are dissolved in a suitable solvent, such as absolute ethanol. The reaction mixture is then heated to reflux for a period of time, usually a few hours, to ensure the completion of the reaction. nih.govprepchem.com

Upon cooling, the product, N'-(2,6-dichlorobenzylidene)-2-fluorobenzohydrazide, often precipitates from the solution. The solid product can then be isolated by filtration, washed with a small amount of the solvent to remove any unreacted starting materials, and dried. nih.gov Recrystallization from an appropriate solvent may be performed to obtain a purified product. A similar synthetic strategy is employed for the 4-fluoro isomer, N'-(2,6-dichlorobenzylidene)-4-fluorobenzohydrazide, by substituting this compound with 4-fluorobenzohydrazide.

The general reaction scheme is as follows:

This compound + 2,6-Dichlorobenzaldehyde → N'-(2,6-dichlorobenzylidene)-2-fluorobenzohydrazide + H₂O

The characterization of these compounds involves spectroscopic methods to confirm their structure. For instance, in the structurally similar N'-(2,6-dichlorobenzylidene)-2-hydroxybenzohydrazide, the dihedral angle between the two aromatic rings was determined to be 17.39 (4)°. nih.govresearchgate.net

N'-(2,4-dinitrophenyl)-2-fluorobenzohydrazide

N'-(2,4-dinitrophenyl)-2-fluorobenzohydrazide is synthesized from this compound and 2,4-dinitrochlorobenzene. researchgate.net The synthesis of the parent compound, 2,4-dinitrophenylhydrazine, involves the reaction of hydrazine with 2,4-dinitrochlorobenzene. orgsyn.orgrroij.com The electron-withdrawing nature of the two nitro groups facilitates the nucleophilic substitution of the chlorine atom by the hydrazine. rroij.com

For the synthesis of N'-(2,4-dinitrophenyl)-2-fluorobenzohydrazide, a new hydrazide derivative, the reaction involves this compound acting as the nucleophile. The synthesis and characterization of this compound have been reported, including its analysis by NMR and IR spectroscopy, as well as a detailed study of its molecular structure using X-ray diffraction. researchgate.net The optimized molecular structure has been compared with results from density functional theory (DFT) calculations, showing good agreement between the experimental and calculated structural parameters, such as bond lengths and angles. researchgate.net

N'-(2-chloropropanoyl)-2-fluorobenzohydrazide

The synthesis of N'-(2-chloropropanoyl)-2-fluorobenzohydrazide involves a two-step process. The first step is the preparation of the starting material, this compound. This is typically achieved through the hydrazinolysis of a 2-fluorobenzoic acid ester, such as methyl 2-fluorobenzoate, with hydrazine hydrate.

The second step is the acylation of this compound with 2-chloropropanoyl chloride. In this reaction, the amino group of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of an amide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl produced.

The general reaction is as follows:

This compound + 2-Chloropropanoyl chloride → N'-(2-chloropropanoyl)-2-fluorobenzohydrazide + HCl

This synthetic approach allows for the introduction of the 2-chloropropanoyl group onto the this compound backbone, leading to the formation of the desired product.

N'-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide

N'-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide is synthesized through the condensation reaction of this compound with 2-chloro-5-nitrobenzaldehyde. researchgate.net This reaction is a standard method for the preparation of aroylhydrazones. Typically, equimolar amounts of the hydrazide and the aldehyde are dissolved in a suitable solvent, such as methanol, and the mixture is stirred, often at room temperature, for a period of time to allow for the formation of the Schiff base. nih.gov

The product precipitates from the reaction mixture and can be collected by filtration. The synthesis of the starting material, 2-chloro-5-nitrobenzaldehyde, can be achieved through the nitration of 2-chlorobenzaldehyde. google.com

This compound has been noted for its effective antimicrobial activity against a range of bacteria and fungi. researchgate.net The presence of electron-withdrawing groups, namely the chloro and nitro substituents on the benzylidene ring and the fluoro group on the benzohydrazide moiety, is believed to contribute to its biological efficacy. researchgate.netnih.gov

N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide

The synthesis of N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide is achieved through the acylation of this compound with 3-chlorobenzoyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the hydrazide attacks the carbonyl carbon of the acid chloride. mdpi.comresearchgate.net

The reaction is typically performed in a suitable organic solvent. To prevent the formation of disubstituted hydrazine as a major byproduct, the reaction is often carried out at low temperatures (e.g., 0–5 °C). mdpi.comresearchgate.net A base may be added to the reaction mixture to scavenge the hydrogen chloride that is formed as a byproduct.

This compound + 3-Chlorobenzoyl chloride → N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide + HCl

The resulting product is a diacylhydrazine derivative, which can be purified by standard laboratory techniques such as recrystallization.

(E)-N'-(2-Bromobenzylidene)-2-fluorobenzohydrazide

The synthesis of (E)-N'-(2-Bromobenzylidene)-2-fluorobenzohydrazide is a straightforward one-step process involving the condensation of this compound with 2-bromobenzaldehyde. nih.govresearchgate.net The reaction is typically carried out by dissolving equimolar amounts of the two reactants in a solvent such as methanol. nih.govresearchgate.net

The mixture is stirred at room temperature for a short period, usually around one hour. During this time, the Schiff base is formed. The product can then be isolated by filtration. Colorless, block-like crystals of the compound can be obtained by allowing the filtrate to stand in the air for a few days, facilitating slow evaporation of the solvent. nih.govresearchgate.net

Cyclization Reactions for Heterocyclic Ring Systems

This compound serves as a fundamental building block for various heterocyclic systems due to the reactive nature of its hydrazide functional group, which readily participates in cyclization reactions.

Synthesis of 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole moiety is a key pharmacophore in medicinal chemistry. nih.gov this compound is a key starting material for the synthesis of various 1,2,4-triazole derivatives. One common pathway involves the reaction of the hydrazide with an isothiocyanate, which proceeds through a thiosemicarbazide (B42300) intermediate. This intermediate, upon treatment with a base such as sodium hydroxide, undergoes cyclization to yield the corresponding triazole-thione. tijer.orgnih.gov

Another established method is the reaction of this compound with carbon disulfide in the presence of a base. This reaction forms a dithiocarbazate salt, which can then be cyclized with hydrazine hydrate to afford a 4-amino-5-mercapto-1,2,4-triazole derivative. scispace.com These triazoles can be further modified to create a diverse library of compounds. The general synthetic routes are valued for their reliability in producing the triazole core structure. tijer.orgscispace.com

Table 1: Selected Reagents for 1,2,4-Triazole Synthesis from this compound

| Reagent | Intermediate | Product Type | Reference |

| Phenyl isothiocyanate | N-(2-fluorobenzoyl)-N'-phenylthiosemicarbazide | 5-(2-Fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | nih.gov |

| Carbon Disulfide / KOH | Potassium dithiocarbazate | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | researchgate.net |

| Formic Acid | N'-formyl-2-fluorobenzohydrazide | 2-(2-Fluorophenyl)-1,3,4-oxadiazole | nih.gov |

Formation of Oxadiazole Derivatives, e.g., 2-(2-Fluorophenyl)-5-propyl-1,3,4-oxadiazole

1,3,4-Oxadiazoles are another class of heterocycles readily synthesized from this compound. nih.gov A primary method involves the condensation of the hydrazide with a carboxylic acid, such as butyric acid to form the specifically mentioned 2-(2-fluorophenyl)-5-propyl-1,3,4-oxadiazole, in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.net This reaction proceeds through a 1,2-diacylhydrazide intermediate which then cyclizes.

Alternatively, this compound can be reacted with various aromatic aldehydes to form hydrazone intermediates (Schiff bases). nih.goveurekaselect.com These hydrazones can then undergo oxidative cyclization using reagents like iodine in the presence of a base to yield the desired 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives. eurekaselect.com This two-step process allows for the introduction of diverse substituents onto the oxadiazole ring.

Table 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from this compound

| Reagent 1 (Step 1) | Reagent 2 (Step 2) | Product |

| Butyric Acid | Phosphorus Oxychloride (Dehydrating Agent) | 2-(2-Fluorophenyl)-5-propyl-1,3,4-oxadiazole |

| Benzaldehyde | Iodine / Potassium Carbonate (Oxidative Cyclization) | 2-(2-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

| 4-Chlorobenzaldehyde | Iodine / Potassium Carbonate (Oxidative Cyclization) | 5-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,3,4-oxadiazole |

Construction of Thiazolopyrimidines

Thiazolopyrimidines represent a class of fused heterocyclic compounds with significant biological interest. ijnc.ir While direct one-pot synthesis from this compound is not commonly reported, the hydrazide can serve as a precursor in a multi-step pathway. A plausible route involves the initial synthesis of a pyrimidine (B1678525) derivative, which is then fused to a thiazole (B1198619) ring. For instance, a hydrazide could be used to construct a pyrimidinone ring, which could then undergo reaction with a reagent like ethyl bromoacetate (B1195939) in a condensation/cyclization sequence to form the fused thiazolopyrimidine core. ijnc.ir The synthesis of these fused systems often involves building one ring onto another in a sequential manner. ias.ac.in

Applications in Pyrazoles, Triazines, Indazolones, and Indazoles

The versatility of this compound extends to the synthesis of several other important heterocyclic systems.

Pyrazoles: Pyrazole (B372694) rings can be constructed by reacting hydrazides with 1,3-dicarbonyl compounds or their equivalents. The reaction of this compound with an appropriate diketone would lead to the formation of a 1-aroyl-substituted pyrazole after condensation and cyclization.

Triazines: While less common, synthetic routes to 1,2,4-triazine (B1199460) derivatives can involve the reaction of acylhydrazides with 1,2-dicarbonyl compounds, followed by cyclization.

Indazolones and Indazoles: this compound is a particularly useful precursor for indazolone synthesis. Base-mediated intramolecular SNAr reaction of 2-halobenzohydrazides, including the 2-fluoro derivative, provides a direct route to 2-substituted indazolones via C-N bond formation. nih.govorganic-chemistry.org Furthermore, the condensation of o-fluorobenzaldehydes with hydrazine is a practical method for synthesizing the parent indazole ring system, highlighting the importance of the ortho-fluoro substitution pattern in facilitating these cyclizations. nih.govresearchgate.net

Amidation and Acylation Reactions, e.g., 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide

Beyond cyclization, the nucleophilic nitrogen atoms of this compound readily undergo amidation and acylation reactions. A representative example is the synthesis of N-acylhydrazide derivatives through reaction with cyclic anhydrides. For instance, the reaction of 4-fluorobenzohydrazide with phthalic anhydride (B1165640) in acetic acid yields 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. eurjchem.com This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto one of the carbonyl carbons of the anhydride, followed by a cyclization-dehydration step to form the imide linkage. The same methodology is applicable to this compound to produce its corresponding isomer.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. yale.edurjpn.org The twelve principles of green chemistry provide a framework for this optimization. sigmaaldrich.comacs.org

Key green approaches applicable to these syntheses include:

Safer Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. ijsr.net Green chemistry encourages the substitution of these with more benign alternatives like water, supercritical CO2, or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene. ijsr.netresearchgate.netmdpi.com In some cases, solvent-free conditions can be achieved. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. rjpn.orgacs.org The use of microwave irradiation is a notable green technique that can significantly reduce reaction times and energy input compared to conventional heating methods. chemmethod.comchemmethod.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product, thus minimizing waste. acs.orggreenchemistry-toolkit.org Catalytic reactions are superior to stoichiometric ones as they reduce the amount of waste generated. yale.edu

Waste Prevention: It is preferable to prevent the formation of waste than to treat it after it has been created. yale.edusigmaaldrich.com This can be achieved by optimizing reaction conditions and using catalytic methods.

Table 3: Comparison of Conventional vs. Green Solvents

| Solvent | Source | Key Hazards | Green Alternative(s) |

| Dichloromethane | Petroleum | Carcinogen, Volatile | Water, 2-MeTHF |

| Benzene (B151609) | Petroleum | Carcinogen, Flammable | p-Cymene, Water |

| Dimethylformamide (DMF) | Petroleum | Reproductive toxin | Cyrene, N-formylmorpholine |

| Ethanol | Petroleum/Bio-based | Flammable | Water, Supercritical CO2 |

Biological Activity and Pharmacological Potential of 2 Fluorobenzohydrazide Derivatives

Antioxidant Activities

Derivatives of 2-Fluorobenzohydrazide have been a subject of interest in the exploration of new antioxidant agents. The antioxidant capacity of these compounds is often evaluated through various in vitro assays that measure their ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases.

One common method used to assess antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. Studies on a series of 4-fluorobenzohydrazide Schiff bases demonstrated significant free radical scavenging activity. For instance, certain derivatives have shown comparable, if not superior, activity to standard antioxidants like Vitamin C. Specifically, a 4-fluorobenzohydrazide derivative, compound 4f, exhibited an IC50 value of 25.57 ± 7.41 µM, which is comparable to the IC50 of Vitamin C (19.39 ± 12.57 µM) chemimpex.com. Other derivatives in the same series also displayed moderate to good antioxidant activity chemimpex.com.

Another prevalent method is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. Hydrazide-hydrazone derivatives have demonstrated moderate to excellent ABTS radical scavenging properties nih.gov. For example, a hydrazide-hydrazone condensed with salicylaldehyde (B1680747) showed more potent antioxidant effects than the standard, Trolox nih.gov. At a concentration of 250 µM, this compound achieved 90.49% inhibition of the ABTS radical nih.gov.

Furthermore, the antioxidant activity of benzylidenehydrazine (B8809509) derivatives has been investigated through their nitric oxide (NO) scavenging activity. Certain fluoro-substituted analogues have displayed strong NO scavenging activity, with IC50 values indicating greater potency than the standard, Trolox usmlestrike.comlongdom.org. The presence of hydroxyl groups on the aromatic ring of hydrazone derivatives is also noted to enhance antioxidant activity, likely due to their hydrogen-donating ability pharmaguideline.com.

The table below summarizes the antioxidant activities of selected benzohydrazide (B10538) derivatives from various studies.

| Compound/Derivative | Assay | IC50 (µM) | Standard | Standard IC50 (µM) |

| 4-fluorobenzohydrazide derivative (4f) | DPPH | 25.57 ± 7.41 | Vitamin C | 19.39 ± 12.57 |

| 4-fluorobenzohydrazide derivative (4b) | DPPH | 34.77 ± 1.03 | Vitamin C | 19.39 ± 12.57 |

| 4-fluorobenzohydrazide derivative (4a) | DPPH | 40.90 ± 1.92 | Vitamin C | 19.39 ± 12.57 |

| Fluoro substituted analogue (Compound 19) | NO Scavenging | 198.32 | Trolox | 272.36 |

| Fluoro substituted analogue (Compound 18) | NO Scavenging | 240.59 | Trolox | 272.36 |

Enzyme Inhibition Studies

This compound derivatives have emerged as a versatile scaffold for the design of potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases. The introduction of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often leading to enhanced inhibitory activity and metabolic stability.

In the context of diabetes mellitus, the inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate hydrolysis, is a key therapeutic strategy. Benzylidenehydrazine derivatives, including those with fluoro substitutions, have been evaluated for their inhibitory potential against these enzymes. Notably, a 2,4-fluoro substituted analogue demonstrated potent α-amylase inhibition with an IC50 value of 116.19 µM, which was approximately five-fold more active than the standard drug, acarbose (B1664774) (IC50 = 600 µM) usmlestrike.comlongdom.org. Kinetic studies revealed that this compound acts as a non-competitive inhibitor of α-amylase usmlestrike.comlongdom.org. While the same series of compounds showed less potent inhibition against α-glucosidase compared to acarbose, they were generally more effective against α-amylase longdom.org.

Furthermore, benzohydrazide derivatives have been investigated as inhibitors of other enzyme classes. For instance, a series of novel benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors for anticancer applications. One compound from this series, H20, exhibited potent EGFR inhibition with an IC50 value of 0.08 µM nih.gov.

The inhibitory activities of selected benzohydrazide derivatives are presented in the table below.

| Derivative | Target Enzyme | IC50 (µM) | Standard | Standard IC50 (µM) | Mode of Inhibition |

| 2,4-fluoro substituted benzylidenehydrazine | α-Amylase | 116.19 | Acarbose | 600 | Non-competitive |

| Benzylidenehydrazine derivative (Compound 7) | α-Glucosidase | 61.16 | Acarbose | 27.86 | Not specified |

| Benzohydrazide-dihydropyrazole (H20) | EGFR Kinase | 0.08 | Erlotinib | Not specified | Not specified |

Investigation of Metabolic Pathways

The metabolic fate of a drug candidate is a critical determinant of its therapeutic efficacy and safety profile. While specific in-vivo metabolic studies on this compound are not extensively documented in the available literature, its likely metabolic pathways can be predicted based on the general principles of drug biotransformation and the known metabolism of structurally related compounds. Drug metabolism typically proceeds in two phases: Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver.

Phase I Metabolism: These reactions, which include oxidation, reduction, and hydrolysis, are often mediated by the cytochrome P450 (CYP) enzyme superfamily. For a molecule like this compound, several Phase I reactions are plausible:

Aromatic Hydroxylation: The benzene (B151609) ring could undergo hydroxylation, although the presence of the electron-withdrawing fluorine atom can influence the position of this modification and may decrease the rate of oxidation compared to a non-fluorinated analogue.

Hydrolysis: The hydrazide moiety (-CONHNH2) can be susceptible to hydrolysis, leading to the cleavage of the amide bond to form 2-fluorobenzoic acid and hydrazine (B178648).

Oxidation of the Hydrazide Group: The nitrogen atoms of the hydrazide group can also be sites for oxidation.

The fluorine atom is a key structural feature that is known to impact metabolism. It can increase the metabolic stability of a compound by blocking potential sites of metabolism. For instance, if a carbon atom is a primary site for hydroxylation, replacing a hydrogen atom at that position with a fluorine atom can impede this metabolic pathway, thereby increasing the biological half-life of the compound.

Phase II Metabolism: Following Phase I reactions, or if the parent molecule already possesses a suitable functional group, it can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which increases water solubility and facilitates excretion. For the metabolites of this compound, potential conjugation reactions include:

Glucuronidation: If hydroxylation occurs in Phase I, the resulting hydroxyl group can be conjugated with glucuronic acid.

Sulfation: Similarly, a hydroxylated metabolite can undergo sulfation.

N-Acetylation: The terminal amino group of the hydrazide moiety is a potential site for N-acetylation, a common metabolic pathway for hydrazides.

It is also important to consider the possibility of defluorination. Although the carbon-fluorine bond is generally strong, metabolic processes can sometimes lead to its cleavage. Studies on the microbial metabolism of the related compound, 2-fluorobenzoic acid, have shown that defluorination can occur, leading to the formation of catechols. This suggests that, under certain biological conditions, the fluorine atom may be removed.

Coordination Chemistry of 2 Fluorobenzohydrazide

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of 2-fluorobenzohydrazide typically involves the reaction of the hydrazide, or its Schiff base derivatives, with various metal salts in a suitable solvent. The resulting complexes are then characterized using a range of spectroscopic and analytical techniques to elucidate their structure and properties.

Commonly, a Schiff base ligand is first synthesized by the condensation reaction of this compound with an aldehyde or ketone. This ligand is then reacted with transition metal salts, such as those of zinc(II), copper(II), cobalt(II), nickel(II), and manganese(II), to yield the corresponding metal complexes. The general synthetic route often involves refluxing the ligand and the metal salt in a solvent like ethanol (B145695) or methanol (B129727).

Characterization of these complexes is achieved through a combination of methods:

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complexes and to confirm the metal-to-ligand stoichiometry, which is often found to be 1:2 (metal:ligand).

Molar Conductivity Measurements: These measurements, typically carried out in solvents like DMSO or DMF, help in determining the electrolytic nature of the complexes. Low molar conductivity values are indicative of non-electrolytic complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the azomethine (C=N) and carbonyl (C=O) groups, upon complexation provide evidence of their involvement in bonding with the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to further characterize the ligand and its complexes in solution. Changes in the chemical shifts of protons and carbons near the coordination sites can confirm the binding of the ligand to the metal ion.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar).

Mass Spectrometry: This technique helps in confirming the molecular weight of the synthesized ligand and its complexes, further validating their proposed structures.

Through these characterization techniques, it has been established that Schiff base ligands derived from this compound can act as bidentate or tridentate ligands, coordinating to the metal center through the azomethine nitrogen and the enolic or ketonic oxygen atoms.

Structural Analysis of Metal Complexes by X-ray Diffraction

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of metal complexes. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

While extensive research has been conducted on the synthesis and characterization of various hydrazone-based metal complexes, specific single-crystal X-ray diffraction data for metal complexes of this compound is not extensively available in the reviewed literature. However, studies on closely related structures, such as metal complexes of other benzohydrazide (B10538) derivatives, have revealed common coordination geometries. For instance, nickel(II) complexes with hydrazone ligands have been shown to adopt distorted square planar geometries, while other transition metal complexes can exhibit tetrahedral or octahedral coordination depending on the ligand and the metal ion.

Powder X-ray diffraction (XRD) has been employed to determine the crystalline or amorphous nature of some synthesized hydrazone complexes. Sharp peaks in the powder XRD pattern are indicative of a crystalline structure.

Biological Activities of Metal Complexes, including Enhanced Therapeutic Potential

A significant driving force behind the research into this compound metal complexes is their potential biological activity. It is a well-established principle in medicinal inorganic chemistry that the coordination of a bioactive ligand to a metal ion can lead to a synergistic enhancement of its therapeutic properties. This enhancement is often attributed to factors such as increased lipophilicity, which facilitates passage through cell membranes, and the interaction of the complex with biological targets.

Metal complexes of Schiff bases derived from this compound have been screened for a variety of biological activities, with a primary focus on their antimicrobial and antioxidant properties.

Antimicrobial Activity:

The antibacterial and antifungal activities of these complexes have been evaluated against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a common metric used to quantify this activity.

Studies have shown that metal complexes of this compound derivatives often exhibit significantly enhanced antimicrobial activity compared to the free ligand. For example, a copper(II) complex of a Schiff base derived from this compound demonstrated remarkable activity against Gram-positive bacteria and fungi, with MIC values lower than those of standard control drugs like oxytetracycline (B609801) and fluconazole.

| Complex | Organism | MIC (µg/mL) |

| Copper(II) Complex | S. aureus (Gram-positive) | 8 |

| C. albicans (Fungus) | 8 | |

| Cobalt(II) Complex | S. aureus (Gram-positive) | 8 |

Table 1: Minimum Inhibitory Concentration (MIC) values for selected metal complexes of a this compound Schiff base derivative against representative microorganisms.

Antioxidant Activity:

The antioxidant potential of these complexes is often assessed using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. Research has indicated that complexation with metal ions can enhance the radical scavenging activity of the this compound-derived ligand. For instance, a manganese(II) complex showed the highest antioxidant activity in one study, with a scavenging percentage of 90.4%.

The enhanced biological activities of these metal complexes underscore their potential for the development of new therapeutic agents.

Thermodynamic and Spectroscopic Characterization of Metal Complexation

The study of the thermodynamic and spectroscopic aspects of metal complexation provides valuable insights into the stability and nature of the formed complexes in solution. Potentiometric titrations and spectrophotometric methods are commonly employed to determine the stability constants of metal complexes.

The stability constant (log β) is a quantitative measure of the strength of the interaction between a metal ion and a ligand. A higher stability constant indicates a more stable complex. The determination of these constants is crucial for understanding the behavior of these complexes in biological systems.

Furthermore, thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with the complexation reaction can be determined from the temperature dependence of the stability constants. These parameters provide a deeper understanding of the driving forces behind complex formation. A negative ΔG value indicates a spontaneous reaction. The enthalpy change (ΔH) reflects the heat absorbed or released during the reaction, providing information about the bond strengths, while the entropy change (ΔS) relates to the change in the degree of disorder of the system upon complexation.

Spectroscopic techniques, as detailed in section 6.1, play a vital role in characterizing the complexation process. Changes in the UV-Vis and fluorescence spectra of the ligand upon addition of a metal ion can be used to monitor the formation of the complex and, in some cases, to determine the stoichiometry and stability of the resulting species.

Applications of 2 Fluorobenzohydrazide Beyond Biological Activity

Role in Pharmaceutical Development as a Synthetic Intermediate

2-Fluorobenzohydrazide is a key synthetic intermediate in the development of new pharmaceutical agents. nih.gov Its utility stems from its ability to serve as a scaffold for constructing more complex molecules with therapeutic potential. The hydrazide functional group (-CONHNH₂) is a nucleophile that readily reacts with electrophiles like aldehydes, ketones, and acyl chlorides to form a variety of derivatives.

Key reactions involving this compound in pharmaceutical synthesis include:

Formation of Hydrazones: Reaction with various aldehydes and ketones yields Schiff bases known as hydrazones. This is one of the most common applications, as the resulting N-acylhydrazone moiety is a prominent feature in compounds with a wide range of biological activities.

Synthesis of 1,2-Diacylhydrazines: Acylation of the terminal nitrogen with acyl chlorides can produce N,N'-diacylhydrazine derivatives. nih.govnih.gov

Heterocyclic Synthesis: The hydrazide group is a precursor for synthesizing various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are core structures in many established drugs.

Research has shown that derivatives synthesized from benzohydrazides are investigated for a multitude of therapeutic applications, highlighting the importance of this class of intermediates. libretexts.orgresearchgate.net

| Derivative Class | Synthetic Precursors | Potential Therapeutic Application |

|---|---|---|

| Hydrazones (Schiff Bases) | Aldehydes, Ketones | Enzyme inhibitors (e.g., AChE, BChE), Antimicrobial agents libretexts.orgsdiarticle4.com |

| 1,2-Diacylhydrazines | Acyl Halides | Antiviral, Anti-inflammatory nih.govnih.gov |

| Pyrazoles | 1,3-Dicarbonyl compounds | Analgesic, Anti-inflammatory |

| 1,3,4-Oxadiazoles | Carbon Disulfide, Orthoesters | Antifungal, Anticancer |

Utility in Analytical Chemistry for Biomolecule Detection and Quantification

In analytical chemistry, this compound functions as a derivatizing agent, a chemical used to modify an analyte to make it more suitable for analysis. nih.govscbt.com Derivatization is often employed in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to enhance the detectability or improve the separation of target molecules. sdiarticle4.com

The primary utility of this compound in this context is its reaction with carbonyl compounds (aldehydes and ketones). nih.gov Many biologically important molecules contain these functional groups but may lack a chromophore or fluorophore, making them difficult to detect with common HPLC detectors like UV-Vis or fluorescence detectors.

By reacting a carbonyl-containing biomolecule with this compound, a stable hydrazone is formed. This reaction attaches the fluorobenzoyl moiety to the target analyte. This moiety has strong UV absorbance, significantly enhancing the signal in a UV detector and thereby lowering the detection limit for the biomolecule. This principle is analogous to the well-established use of 2,4-Dinitrophenylhydrazine (DNPH) for the detection of carbonyls. libretexts.org

| Class of Biomolecule | Specific Examples | Reason for Derivatization |

|---|---|---|

| Reducing Sugars | Glucose, Fructose, Lactose | Lack of a strong native chromophore for UV detection. |

| Ketosteroids | Cortisone, Progesterone, Testosterone | Enhance detection sensitivity in complex biological matrices. |

| Aldehydic Products of Oxidative Stress | Malondialdehyde, 4-Hydroxynonenal | Quantify biomarkers of cellular damage at low concentrations. |

| Pharmaceuticals | Aldehyde- or ketone-containing drugs | Improve quantification in pharmacokinetic studies. |

Development of Agrochemicals, including Fungicides and Herbicides

The structural motifs derived from this compound are also prevalent in the field of agrochemicals. The compound serves as a precursor for the synthesis of active ingredients in fungicides, herbicides, and pesticides. nih.gov The introduction of fluorine into agrochemical candidates is a common strategy to increase their efficacy and metabolic stability in the field.

Hydrazone derivatives, synthesized from this compound, are a significant class of compounds investigated for their fungicidal properties against various plant pathogenic fungi. gcms.cz The mechanism often involves the inhibition of essential fungal enzymes. The development of new agrochemicals is critical for sustainable food production and managing pest resistance. researchgate.net The synthesis of novel molecules from versatile intermediates like this compound is a key part of this discovery process. researchgate.net

Many modern, highly effective fungicides belong to classes such as pyrazole (B372694) carboxamides or succinate (B1194679) dehydrogenase inhibitors (SDHIs), which often feature fluorinated aromatic rings and amide-like linkages that can be conceptually derived from precursors like this compound. scbt.com

| Agrochemical Class | Derived Moiety | Target Application | Example of Commercial Fluorinated Agrochemicals |

|---|---|---|---|

| Hydrazone Fungicides | -C=N-NH-CO- | Control of plant pathogenic fungi (e.g., Botrytis cinerea) gcms.cz | Ferimzone |

| Pyrazole Carboxamide Fungicides | Pyrazole ring system | Succinate Dehydrogenase Inhibitors (SDHIs) | Benzovindiflupyr, Fluindapyr scbt.com |

| Triazole Fungicides | Triazole ring system | Sterol Demethylation Inhibitors (DMIs) | Mefentrifluconazole mdpi.com |

| Quinoline Fungicides | Quinoline ring system | Control of gray mold and rice blast | Ipflufenoquin scbt.com |

Contribution to Material Science for Polymer and Advanced Material Synthesis

This compound is a valuable monomer or precursor for synthesizing high-performance polymers. nih.gov Its bifunctional nature (amine and carbonyl functionalities within the hydrazide group) allows it to participate in polycondensation reactions to form aromatic polyhydrazides. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties.

Aromatic polyhydrazides can be considered a subclass of aramids (aromatic polyamides) and are often processed into fibers or films. A key feature of polyhydrazides is their ability to undergo thermal cyclodehydration at high temperatures (e.g., ~400°C) to be converted into polyoxadiazoles. greyhoundchrom.com Polyoxadiazoles are heterocyclic polymers with an even higher degree of thermal and oxidative stability, making them suitable for applications in aerospace, electronics, and as fire-resistant materials.

The inclusion of fluorine, via the use of a monomer like this compound, is expected to further enhance the properties of these polymers. The strong C-F bond can increase the thermal degradation temperature and improve chemical resistance and dielectric properties (lower dielectric constant), which is highly desirable for microelectronics packaging. nih.gov

| Polymer Type | Monomers | Typical Glass Transition Temp. (Tg) | Key Properties |

|---|---|---|---|

| Aromatic Polyhydrazide | Aromatic dihydrazides and aromatic diacyl chlorides | 220-254 °C greyhoundchrom.com | High thermal stability, good mechanical strength, precursor to polyoxadiazoles. |

| Aromatic Polyoxadiazole | Formed by thermal conversion of polyhydrazides | > 400 °C | Exceptional thermal and oxidative stability, chemical resistance. |

Photovoltaic Property Research in Schiff Bases

Schiff bases, readily synthesized by condensing this compound with various aldehydes, are a subject of intense research in the field of organic electronics, particularly for photovoltaic applications. These compounds often possess conjugated π-electron systems, which are essential for absorbing light and transporting electrical charge—the fundamental processes in a solar cell.

Researchers design and synthesize novel Schiff bases to tune their optical and electronic properties. The goal is to create materials that have:

Strong Absorption in the Visible Spectrum: To capture a large portion of the solar energy.

Good Charge Carrier Mobility: To efficiently transport the generated electrons and holes to the electrodes.

Studies on various Schiff base systems have shown that their properties can be systematically modified by changing the substituent groups. For instance, lengthening a terminal alkyl chain on the molecule can reduce the band gap from 3.43 eV to 2.89 eV and decrease electrical resistance, thereby improving conductivity. The synthesis of thin films of these materials is a critical step toward their incorporation into devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). This compound provides a reliable and versatile starting point for accessing a wide library of Schiff bases for this type of advanced materials research.

| Schiff Base System | Key Structural Feature | Observed Property | Relevance to Photovoltaics |

|---|---|---|---|

| (E)-3-methoxy-4-(((4-methoxyphenyl)imino)methyl)phenyl 4-alkoxybenzoate | Varying length of terminal alkoxy chain (n=6 to 12) | Optical band gap reduced from 3.43 eV to 2.89 eV with increasing chain length. | Demonstrates tunability of light absorption range. |

| Macrocyclic Schiff bases on Silicon | Deposited as a thin film | Measured band gap of 3.29-3.45 eV and semiconducting behavior. | Confirms suitability for use in electronic devices. |

| 4-(((4-(hexyloxy)phenyl)imino)methyl)-3-methoxyphenyl 4-substituted benzoates | Different terminal polar groups (F, Cl) | Electrical conductance varied from 1.35 pS (for F) to 9.39 pS (for Cl). | Shows that electronic properties can be controlled by substituent choice. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-Dinitrophenylhydrazine (DNPH) |

| This compound |

| 4-Hydroxynonenal |

| Benzovindiflupyr |

| Carbon Disulfide |

| Cortisone |

| Ferimzone |

| Fluindapyr |

| Glucose |

| Ipflufenoquin |

| Isophthalic dihydrazide |

| Lactose |

| Malondialdehyde |

| Mefentrifluconazole |

| Progesterone |

| Terephthalic dihydrazide |

| Testosterone |

Q & A

Basic: What synthetic routes are commonly employed for preparing 2-fluorobenzohydrazide derivatives, and how are reaction conditions optimized?

Answer:

this compound derivatives are typically synthesized via condensation reactions between this compound and substituted aldehydes (e.g., salicylaldehyde, brominated benzaldehydes) in methanol or ethanol under reflux or room-temperature conditions . Optimization involves adjusting stoichiometry (1:1 molar ratio), solvent polarity, and reaction duration (30 minutes to 3 days) to achieve yields >90% . Characterization by elemental analysis, IR (to confirm C=O and N–H stretches), and NMR (to track imine bond formation) is standard .

Advanced: How do crystallographic disorders in this compound derivatives impact structural refinement, and what strategies mitigate these challenges?

Answer:

Fluorine atoms in these compounds often exhibit positional disorder, as seen in N′-(2-chlorobenzylidene)-2-fluorobenzohydrazide, where F occupancy splits between two sites (0.512:0.488 ratio) . Refinement strategies using SHELXL include applying DFIX restraints to maintain C–F bond lengths (e.g., 1.350 Å) and refining occupancy factors with isotropic displacement parameters . High-resolution X-ray data (e.g., Bruker SMART CCD) and multi-scan absorption corrections (SADABS) improve accuracy .

Basic: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound-based Schiff bases?

Answer:

Key techniques include:

- FT-IR : Detects C=N (1600–1620 cm⁻¹) and N–H (3150–3300 cm⁻¹) stretches .

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–F: 1.34–1.36 Å) and intermolecular interactions (e.g., π-stacking in monoclinic P21/c space group) .

- Elemental analysis : Validates stoichiometry (e.g., C14H10BrFN2O2 with <0.5% deviation) .

Advanced: How do substituents (e.g., Br, Cl) on the benzaldehyde moiety influence the antimicrobial activity of this compound derivatives?

Answer:

Electron-withdrawing groups like Br enhance antibacterial activity by increasing lipophilicity and membrane penetration. For example, N′-(3,5-dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide shows MIC values of 12.5 µg/mL against Staphylococcus aureus due to synergistic effects from Br and F substituents . In contrast, diethylamino-substituted analogs exhibit reduced activity, highlighting the role of electronic and steric factors .

Basic: What protocols are used to evaluate the antimicrobial efficacy of this compound derivatives, and how are results interpreted?

Answer:

The MTT assay is standard for assessing antibacterial (e.g., Bacillus subtilis, E. coli) and antifungal (e.g., Candida albicans) activity . Serial dilutions (6.25–100 µg/mL) are tested, with optical density measured at 600 nm after 24 hours. IC50 values are calculated using linear regression, and results are benchmarked against controls (e.g., ampicillin) .

Advanced: How do computational methods (e.g., DFT) validate experimental geometries of this compound complexes, and what discrepancies arise?

Answer:

Density functional theory (DFT) at the B3LYP/6-31G level optimizes molecular geometries, showing <0.02 Å deviations in bond lengths (e.g., C=O: 1.23 Å experimental vs. 1.25 Å calculated) . Discrepancies in dihedral angles (e.g., 5°–8° differences) arise from crystal packing forces absent in gas-phase calculations .

Advanced: How do researchers resolve contradictions in bioactivity data between structurally similar this compound derivatives?

Answer:

Contradictions are addressed by:

- Crystallographic analysis : Correlating hydrogen-bonding networks (e.g., O–H⋯N interactions) with activity trends .

- Dose-response studies : Testing narrower concentration ranges to identify non-linear effects.

- QSAR modeling : Quantifying substituent effects (e.g., Hammett σ values) on bioactivity .

Basic: What safety and handling protocols are critical when synthesizing this compound derivatives?

Answer:

- Use fume hoods for volatile aldehydes (e.g., 3-bromosalicylaldehyde) .

- Avoid skin contact with hydrazides (potential irritants).

- Store products in desiccators to prevent hydrolysis .

Advanced: How are this compound ligands utilized in coordination chemistry, and what metal complexes exhibit promising properties?

Answer:

These ligands form octahedral vanadium(V) complexes (e.g., [VO(L)(bha)]) via phenolate O, imino N, and enolate O coordination . Such complexes show thermal stability up to 250°C (TGA data) and catalytic potential in oxidation reactions .

Advanced: What strategies improve the reproducibility of crystallographic data for this compound derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.